molecular formula C5H11ClN2O2 B8476713 3,3-Diamino-acrylic acid ethyl ester hydrochloride

3,3-Diamino-acrylic acid ethyl ester hydrochloride

Cat. No. B8476713
M. Wt: 166.60 g/mol
InChI Key: JJBSSOVJSWUZPC-UHFFFAOYSA-N
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Patent
US07829585B2

Procedure details

The resulting 3,3-diamino-acrylic acid ethyl ester hydrochloride (2.2 g, 13.2 mmol) was suspended in tetrahydrofuran (40 mL) followed by the addition of triethylamine (2 mL, 14.3 mmol) and acrylonitrile (1.2 mL, 19.3 mmol) and refluxing while heating for 6 hours. Following completion of the reaction, the resulting triethylamine hydrochloride was filtered out and the filtrate was concentrated to obtain the title compound (0.6 g, 3.3 mmol, 25%).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Yield
25%

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:4][C:5](=[O:10])[CH:6]=[C:7]([NH2:9])[NH2:8])[CH3:3].C(N(CC)CC)C.[C:18](#[N:21])[CH:19]=[CH2:20]>O1CCCC1>[CH2:2]([O:4][C:5](=[O:10])[C:6]([CH2:20][CH2:19][C:18]#[N:21])=[C:7]([NH2:9])[NH2:8])[CH3:3] |f:0.1|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
Cl.C(C)OC(C=C(N)N)=O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(C=C)#N
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxing
TEMPERATURE
Type
TEMPERATURE
Details
while heating for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
completion of the reaction
FILTRATION
Type
FILTRATION
Details
the resulting triethylamine hydrochloride was filtered out
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(=C(N)N)CCC#N)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.3 mmol
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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